1H-purine-6-carboxylic acid 1H-purine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13341147
InChI: InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10)
SMILES:
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol

1H-purine-6-carboxylic acid

CAS No.:

Cat. No.: VC13341147

Molecular Formula: C6H4N4O2

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

1H-purine-6-carboxylic acid -

Specification

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
IUPAC Name 1H-purine-6-carboxylic acid
Standard InChI InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10)
Standard InChI Key CIEQXUBLKKQRIS-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=NC=NC2=C(N1)C(=O)O
Canonical SMILES C1=NC2=NC=NC2=C(N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1H-purine-6-carboxylic acid (Fig. 1) features:

  • A bicyclic core with nitrogen atoms at positions 1, 3, 7, and 9.

  • A carboxylic acid group (-COOH) at position 6.

  • Delocalized π-electrons across the aromatic system, enabling interactions with enzymes and receptors.

The canonical SMILES representation (C1=NC2=NC=NC(=C2N1)C(=O)O) and InChIKey (CIEQXUBLKKQRIS-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Comparative Analysis of Purine Analogues

CompoundMolecular FormulaKey Distinctions from 1H-Purine-6-Carboxylic Acid
AdenineC₅H₅N₅Lacks carboxyl group; has an amine at position 6.
GuanineC₅H₅N₅OFeatures an amine and carbonyl group at positions 2 and 6.
HypoxanthineC₅H₄N₄OOxygen at position 6; precursor in nucleotide salvage.
XanthineC₅H₄N₄O₂Dual carbonyl groups at positions 2 and 6.

The carboxyl group in 1H-purine-6-carboxylic acid confers unique hydrogen-bonding capabilities, making it a versatile scaffold for drug design.

Synthesis and Preparation Methods

Oxidation of Purine Derivatives

A common synthesis route involves oxidizing 6-aminopurine derivatives using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions. For example, 2,6-diaminopurine reacts with formic acid at 80°C to yield 1H-purine-6-carboxylic acid with ~65% efficiency.

Solid-Phase Synthesis

Recent advancements employ resin-bound intermediates to streamline purification. Wang resin functionalized with purine precursors allows sequential coupling with carboxylating agents, achieving yields exceeding 70% .

Biological Activities and Mechanisms

Role in Nucleotide Metabolism

The compound inhibits adenine phosphoribosyltransferase (APRT), a key enzyme in the purine salvage pathway. By competing with adenine for the enzyme’s active site, it reduces intracellular ATP and GTP levels, impairing cancer cell proliferation.

Antitumor Activity

Derivatives of 1H-purine-6-carboxylic acid exhibit potent cytotoxicity against HepG-2 hepatocellular carcinoma (IC₅₀ = 12.3 μM) and U-118 MG glioblastoma cells (IC₅₀ = 9.8 μM) . Compound 7i from the imidazotriazinone series demonstrates superior activity compared to temozolomide, a standard glioblastoma chemotherapeutic .

Antiviral Properties

Structure-activity relationship (SAR) studies reveal that halogenated derivatives inhibit herpes simplex virus type 1 (HSV-1) replication by targeting viral thymidine kinase. The EC₅₀ for bromo-substituted analogues ranges from 0.8–1.2 μM.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on Newcrom R1 columns (3 μm particles) separates 1H-purine-6-carboxylic acid from impurities using a mobile phase of acetonitrile:water:phosphoric acid (15:85:0.1, v/v) . Retention time: 6.2 min; detection at 254 nm .

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode ([M-H]⁻ m/z 163.03) confirms molecular identity, while tandem MS/MS fragments at m/z 119.01 (loss of CO₂) validate the carboxyl group .

Recent Research Advancements

Herbicidal Applications

Postemergence treatment with 9-benzyl derivatives (e.g., 7d) suppresses Amaranthus retroflexus growth at 50 g/ha, outperforming glyphosate in clay-rich soils .

Dual-Action Therapeutics

Hybrid molecules combining 1H-purine-6-carboxylic acid with platinum(II) centers exhibit dual DNA intercalation and alkylation, reducing cisplatin resistance in ovarian cancer models .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating the compound to folate-functionalized nanoparticles may enhance tumor-specific uptake, minimizing off-target effects .

Green Synthesis

Exploring biocatalytic routes using purine transaminases could reduce reliance on toxic oxidants like KMnO₄, aligning with green chemistry principles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator